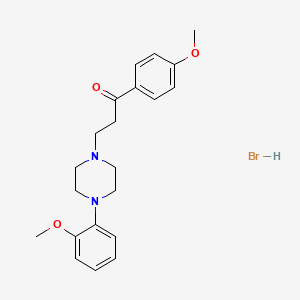
Valeric acid, 2-propyl-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valeric acid, 2-propyl-, 2-chloroethyl ester is an organic compound with the molecular formula C10H19ClO2. It is an ester derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Valeric acid, 2-propyl-, 2-chloroethyl ester can be synthesized through the esterification of valeric acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where valeric acid and 2-chloroethanol are continuously fed into the reactor along with the acid catalyst. The ester product is then separated and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Valeric acid, 2-propyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to valeric acid and 2-chloroethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the ester can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Valeric acid and 2-chloroethanol.
Reduction: 2-propylvaleric acid and ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Valeric acid, 2-propyl-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of valeric acid, 2-propyl-, 2-chloroethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release valeric acid and 2-chloroethanol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Valeric acid, 2-propyl-, 2-chloroethyl ester can be compared with other similar compounds, such as:
Valeric acid: A straight-chain alkyl carboxylic acid with similar chemical properties but without the ester functionality.
Valproic acid: A derivative of valeric acid with anticonvulsant properties used in the treatment of epilepsy and other neurological disorders.
Ethyl valerate: An ester of valeric acid with ethanol, used in the production of fragrances and flavors.
The uniqueness of this compound lies in its specific ester functionality and the presence of the 2-chloroethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
22856-42-4 |
|---|---|
Fórmula molecular |
C10H19ClO2 |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
2-chloroethyl 2-propylpentanoate |
InChI |
InChI=1S/C10H19ClO2/c1-3-5-9(6-4-2)10(12)13-8-7-11/h9H,3-8H2,1-2H3 |
Clave InChI |
FJMRULIIMVRJHI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


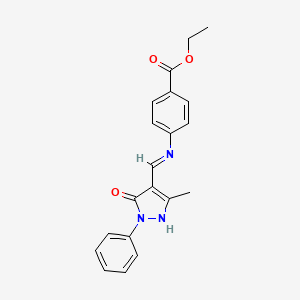
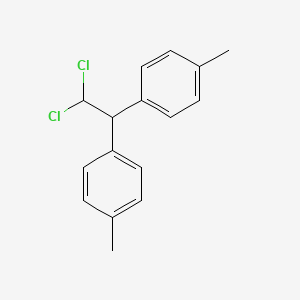
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione](/img/structure/B14703031.png)
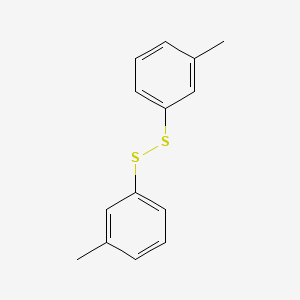
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
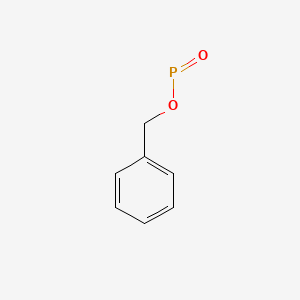


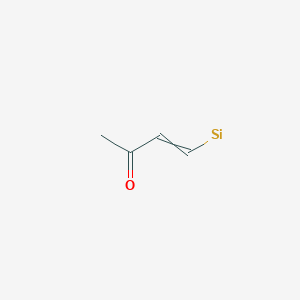
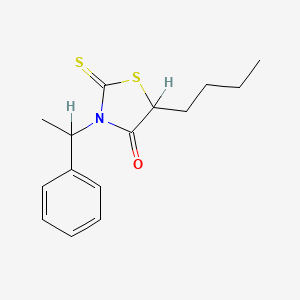
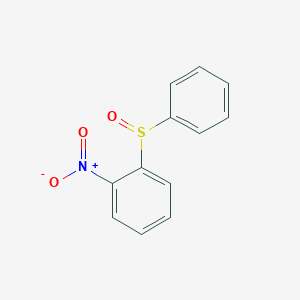
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
